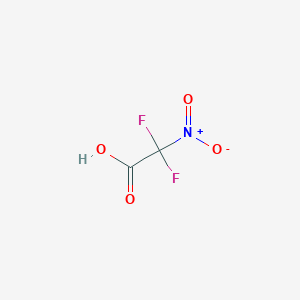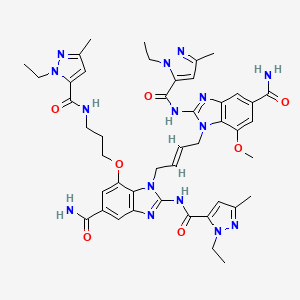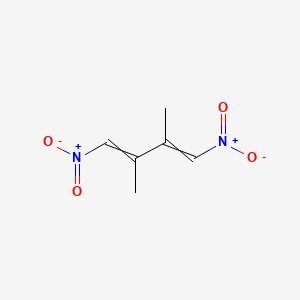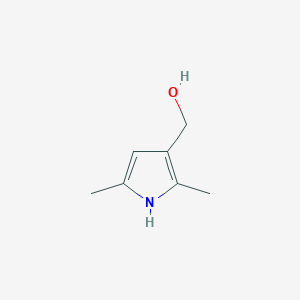![molecular formula C16H17O5S- B14751762 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl linkage, and a methylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate solvents, bases, and temperatures to ensure efficient conversion at each step .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group and ethyl linkage but lacks the sulfonate group.
(2-Methoxyphenoxy)acetic acid: Similar in structure but contains an acetic acid moiety instead of the ethyl linkage and sulfonate group.
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Contains a similar methoxyphenoxy group but differs in the rest of the structure.
Uniqueness
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17O5S- |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyphenoxy)ethyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-7-8-16(22(17,18)19)13(11-12)9-10-21-15-6-4-3-5-14(15)20-2/h3-8,11H,9-10H2,1-2H3,(H,17,18,19)/p-1 |
Clave InChI |
VLHAOVIJKIBFLB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])CCOC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)


![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)


